molecular formula C9H15NO2 B6204272 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one CAS No. 1339008-06-8

6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

Cat. No.: B6204272
CAS No.: 1339008-06-8
M. Wt: 169.2
InChI Key:
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Description

6,6-Dimethyl-7-oxa-1-azaspiro[35]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a lactam and an ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction. One common method involves the reaction of a suitable lactam precursor with an epoxide under basic conditions to form the spiro junction.

    Functional Group Modifications: Subsequent steps may include the introduction of the dimethyl groups and the ether oxygen. This can be achieved through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the lactam to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its spirocyclic structure can impart unique physical properties, making it useful in the development of new materials with specific mechanical or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving spirocyclic compounds.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one: This compound has additional methyl groups, which can affect its chemical reactivity and physical properties.

    7-Oxa-1-azaspiro[3.5]nonan-2-one: Lacks the dimethyl groups, which can influence its stability and reactivity.

Uniqueness

6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties compared to other spirocyclic compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1339008-06-8

Molecular Formula

C9H15NO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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